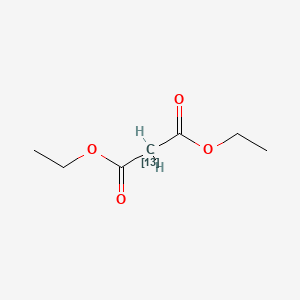
Malonato de dietilo-2-13C
Descripción general
Descripción
Diethyl malonate-2-13C is a labelled compound of Diethyl Malonate . It is a two-carbon compound with a 13C isotope. The acylation of diethyl malonate using magnesium chloride and triethylamine is reported .
Synthesis Analysis
A green synthesis route of diethyl malonate by palladium catalyzed carbonylation of ethyl chloroacetate in the presence of phase transfer agent is carried out under mild conditions in good yield . A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters .Molecular Structure Analysis
The molecular formula of Diethyl malonate-2-13C is C6 [13C]H12O4 . The InChI key is IYXGSMUGOJNHAZ-HOSYLAQJSA-N . The canonical SMILES string is CCOC(=O)[13CH2]C(=O)OCC .Chemical Reactions Analysis
Enolates can be alkylated in the alpha position through an S N2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group and a new C-C bond is formed .Physical And Chemical Properties Analysis
Diethyl malonate-2-13C is a colorless oil . It is soluble in Chloroform and slightly soluble in Ethyl Acetate . The boiling point is 199°C (lit.) and the melting point is -51–50°C (lit.) . The density is 1.054 g/cm3 .Aplicaciones Científicas De Investigación
Química orgánica sintética
El malonato de dietilo-2-13C desempeña un papel crucial como intermedio sintético en la química orgánica. Se utiliza para la síntesis de una amplia gama de moléculas complejas. El marcaje con carbono-13 permite rastrear la incorporación del compuesto en los productos sintetizados, lo cual es particularmente útil en estudios mecanísticos .
Investigación farmacéutica
En la investigación farmacéutica, el this compound se emplea para sintetizar análogos marcados de candidatos a fármacos. Estos compuestos marcados se utilizan entonces en estudios de absorción, distribución, metabolismo y excreción (ADME) para comprender el comportamiento del fármaco en los sistemas biológicos .
Proteómica
Este compuesto se utiliza en proteómica para marcar proteínas o péptidos. El isótopo de carbono-13 sirve como marcador que se puede detectar en espectrometría de masas, lo que ayuda a dilucidar las estructuras e interacciones de las proteínas .
Espectroscopia de RMN
El this compound se utiliza en la espectroscopia de resonancia magnética nuclear (RMN) como patrón de RMN o para marcar compuestos de interés. El isótopo de carbono-13 proporciona una señal de RMN distintiva, lo que ayuda en el análisis de las estructuras moleculares .
Seguimiento ambiental
El marcaje con carbono-13 convierte al this compound en una herramienta valiosa para estudios de seguimiento ambiental. Puede utilizarse para rastrear el destino ambiental de productos químicos, contaminantes o compuestos orgánicos naturales .
Ciencia de materiales
En la ciencia de materiales, el this compound se utiliza para sintetizar polímeros u otros materiales donde se puede monitorizar la incorporación del compuesto marcado, proporcionando información sobre los procesos de polimerización y las propiedades de los materiales .
Mecanismo De Acción
Target of Action
Diethyl malonate-2-13C, also known as 1,3-Diethyl ester propanedioic-2-13C acid , is a chemical compound used in various biochemical researchIt’s known that malonate and its derivatives are often used in organic synthesis, including the synthesis of pharmaceuticals .
Mode of Action
It’s known that malonate esters like diethyl malonate-2-13c can be transformed into their enolate forms using a base . This enolate can then undergo nucleophilic substitution reactions with alkyl halides, forming new carbon-carbon bonds .
Biochemical Pathways
Malonate esters are known to be involved in the malonic ester synthesis, a method for preparing carboxylic acids . This process involves the alkylation of the enolate formed from the malonate ester, followed by hydrolysis and decarboxylation .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The compound’s ability to form enolates that can undergo nucleophilic substitution reactions makes it a valuable tool in organic synthesis .
Action Environment
The action of Diethyl malonate-2-13C can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of a base, which is necessary for the formation of the enolate . Additionally, the compound’s stability and efficacy could be influenced by temperature, as it has a boiling point of 199°C and a melting point of -51–50°C .
Safety and Hazards
Propiedades
IUPAC Name |
diethyl (213C)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-HOSYLAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH2]C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480027 | |
| Record name | Diethyl malonate-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67035-94-3 | |
| Record name | Diethyl malonate-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details

















Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



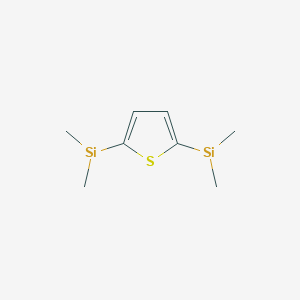

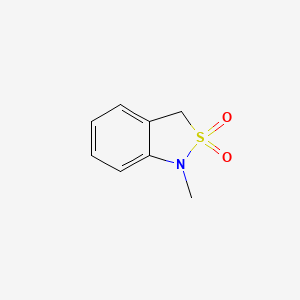

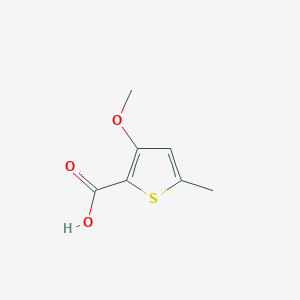

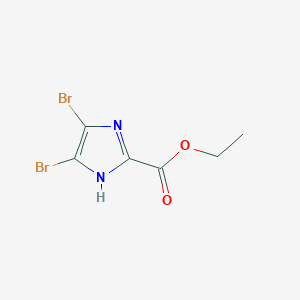

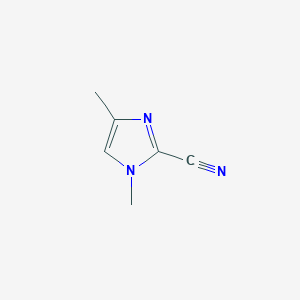
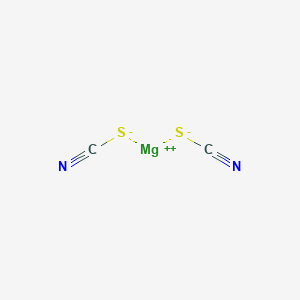

![2-Chlorodibenzo[b,f]oxepin-10(11h)-one](/img/structure/B1611062.png)